Morpholine, 4-((4-methoxyphenoxy)acetyl)-

Overview

Description

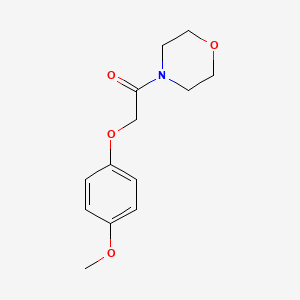

Morpholine, 4-((4-methoxyphenoxy)acetyl)- is a chemical compound that belongs to the morpholine family. Morpholines are heterocyclic amines that contain both nitrogen and oxygen in their ring structure. This particular compound is characterized by the presence of a methoxyphenoxy group attached to the morpholine ring via an acetyl linkage. It is used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

The primary targets of 4-((4-Methoxyphenoxy)acetyl)morpholine are bacterial cells , specifically Staphylococcus aureus . This compound has been shown to have potent antibacterial activity, making it a promising candidate for tackling drug-resistant bacterial infections .

Mode of Action

4-((4-Methoxyphenoxy)acetyl)morpholine interacts with its bacterial targets through multiple mechanisms. It has been found to destroy the bacterial membrane and induce reactive oxygen species (ROS) production in bacteria .

Biochemical Pathways

The induction of ros suggests that it may interfere with theredox homeostasis of the bacterial cells . Disruption of redox balance can lead to oxidative stress, damaging cellular components and leading to cell death .

Result of Action

The action of 4-((4-Methoxyphenoxy)acetyl)morpholine results in the death of bacterial cells . It has been found to be particularly effective against Staphylococcus aureus, including methicillin-resistant strains (MRSA) . In addition to killing the bacteria, this compound also efficiently removes biofilms produced by bacteria, inhibits the secretion of bacterial exotoxins, and enhances the activity of many existing antibiotics .

Action Environment

The efficacy and stability of 4-((4-Methoxyphenoxy)acetyl)morpholine can be influenced by various environmental factors. For instance, the presence of other antibiotics can enhance its antibacterial activity . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-((4-methoxyphenoxy)acetyl)- typically involves the reaction of morpholine with 4-methoxyphenoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of Morpholine, 4-((4-methoxyphenoxy)acetyl)- can be scaled up by using larger reaction vessels and automated systems to control the reaction conditions. The use of continuous flow reactors can also enhance the efficiency of the production process by allowing for better control of reaction parameters such as temperature and pressure.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-((4-methoxyphenoxy)acetyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Morpholine, 4-((4-methoxyphenoxy)acetyl)- has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Morpholine: A simpler structure without the methoxyphenoxyacetyl group.

4-Methylmorpholine: Contains a methyl group instead of the methoxyphenoxyacetyl group.

4-Ethylmorpholine: Contains an ethyl group instead of the methoxyphenoxyacetyl group.

Uniqueness

Morpholine, 4-((4-methoxyphenoxy)acetyl)- is unique due to the presence of the methoxyphenoxyacetyl group, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for specific research applications where these properties are desired.

Biological Activity

Morpholine derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. One such compound, Morpholine, 4-((4-methoxyphenoxy)acetyl)- , has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

Morpholine, 4-((4-methoxyphenoxy)acetyl)- is characterized by the presence of a morpholine ring substituted with a methoxyphenoxyacetyl group. This unique structure contributes to its biological properties and potential interactions with various molecular targets.

The biological activity of Morpholine, 4-((4-methoxyphenoxy)acetyl)- is primarily attributed to its interaction with specific enzymes and receptors. The methoxyphenoxy group enhances binding affinity, influencing its pharmacological effects. The compound has been shown to exhibit:

- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and fungal infections .

- Antimicrobial Activity : Studies indicate that morpholine derivatives possess antimicrobial properties, with some demonstrating effective minimum inhibitory concentrations (MICs) against various pathogens .

Antifungal Efficacy

A notable study evaluated the antifungal activity of morpholine derivatives, including Morpholine, 4-((4-methoxyphenoxy)acetyl)-. The compound demonstrated significant antifungal activity against Candida neoformans, with an MIC of 0.25 mg/L. In vivo studies showed a reduction in fungal density by over three logs when dosed at 150 mg/kg . This suggests a promising application in treating fungal infections.

Anticancer Properties

Research into the anticancer potential of morpholine derivatives has revealed their ability to induce apoptosis in cancer cells. The compound's mechanism involves the inhibition of key signaling pathways that promote cell survival and proliferation. For instance, studies have shown that certain morpholine derivatives can inhibit cell growth in various cancer cell lines, suggesting their utility as chemotherapeutic agents .

Case Studies

Comparative Analysis

Compared to other morpholine derivatives, Morpholine, 4-((4-methoxyphenoxy)acetyl)- shows unique properties due to its specific substitutions. For example:

- 2-((2-Methoxyphenoxy)methyl)morpholine : Exhibits different binding affinities and biological activities due to the positional isomerism of the methoxy group.

- 2-((4-Ethoxyphenoxy)methyl)morpholine : While structurally similar, it may not possess the same level of potency against certain pathogens as the methoxy-substituted variant.

Properties

IUPAC Name |

2-(4-methoxyphenoxy)-1-morpholin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-16-11-2-4-12(5-3-11)18-10-13(15)14-6-8-17-9-7-14/h2-5H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLBMNRYKMGJMGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40163906 | |

| Record name | Morpholine, 4-((4-methoxyphenoxy)acetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148183-93-1 | |

| Record name | Morpholine, 4-((4-methoxyphenoxy)acetyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148183931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morpholine, 4-((4-methoxyphenoxy)acetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.